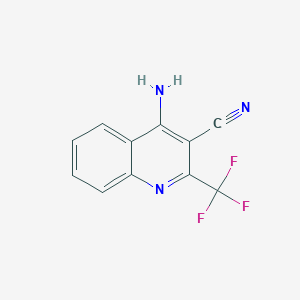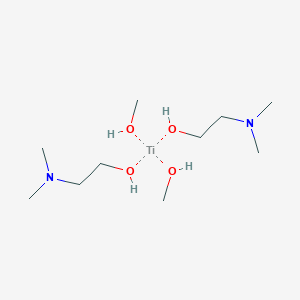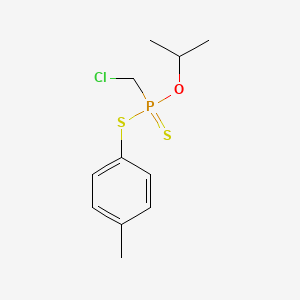
(s)-a-Benzylmalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(s)-a-Benzylmalic acid is a chiral compound that belongs to the family of malic acids It is characterized by the presence of a benzyl group attached to the alpha carbon of the malic acid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(s)-a-Benzylmalic acid can be synthesized through several methods. One common approach involves the asymmetric synthesis using chiral catalysts. For instance, the enantioselective hydrogenation of benzylidene malonate esters can yield this compound under specific conditions. Another method includes the use of chiral auxiliaries in the alkylation of malic acid derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrogenation, and crystallization. The choice of catalysts and solvents plays a crucial role in the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(s)-a-Benzylmalic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzylidene malonate.
Reduction: Reduction reactions can yield derivatives with different functional groups.
Substitution: The benzyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzylidene malonate, while reduction can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
(s)-a-Benzylmalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of (s)-a-Benzylmalic acid involves its interaction with specific molecular targets. It can act as a substrate for enzymes involved in metabolic pathways, influencing the production of key metabolites. The benzyl group plays a crucial role in its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malic acid: A simpler analog without the benzyl group.
Benzylmalonic acid: Similar structure but with different functional groups.
Benzylsuccinic acid: Another related compound with distinct properties.
Uniqueness
(s)-a-Benzylmalic acid is unique due to its chiral nature and the presence of the benzyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C11H12O5 |
|---|---|
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
(2S)-2-benzyl-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C11H12O5/c12-9(13)7-11(16,10(14)15)6-8-4-2-1-3-5-8/h1-5,16H,6-7H2,(H,12,13)(H,14,15)/t11-/m0/s1 |
InChI-Schlüssel |
ZNAJIKYTBCGAQQ-NSHDSACASA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@](CC(=O)O)(C(=O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CC(CC(=O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13764722.png)







